molecular formula C21H17ClO3 B11397203 3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11397203
M. Wt: 352.8 g/mol
InChI Key: KUTJDKMSUWUIBO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Elucidation

Systematic IUPAC Nomenclature and CAS Registry Number

The IUPAC name 3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one systematically describes its heterocyclic framework and substituent positions. Key components include:

  • Chromen-7-one core : A benzopyranone system (positions 1–4, 7–10) with a ketone oxygen at position 7.
  • Furo[3,2-g] fusion : A furan ring fused to the chromenone at positions 3 and 2, extending into position 7 (g-indexed).
  • Substituents :
    • A 4-chlorophenyl group at position 3.
    • Ethyl and methyl groups at positions 6 and 5/9, respectively.

The CAS Registry Number for this compound is not explicitly provided in the available literature.

Table 1: Key Identifiers
Property Value Source
IUPAC Name This compound
Molecular Formula C₂₁H₁₇ClO₃
Molecular Weight 352.81 g/mol (calculated)

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₁₇ClO₃ indicates 21 carbon, 17 hydrogen, 1 chlorine, and 3 oxygen atoms. The molecular weight, calculated as follows, aligns with fused heterocyclic systems:

  • Carbon (C) : 21 × 12.01 = 252.21
  • Hydrogen (H) : 17 × 1.01 = 17.17
  • Chlorine (Cl) : 35.45
  • Oxygen (O) : 3 × 16.00 = 48.00
  • Total : 252.21 + 17.17 + 35.45 + 48.00 = 352.83 g/mol

This matches the expected mass for a compound with this functional complexity.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

While direct spectroscopic data for this compound is unavailable in the provided sources, inferences can be drawn from analogous furochromenones:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons (4-chlorophenyl): δ 7.2–7.4 ppm (multiplet).
    • Methyl groups (C5/C9): δ 2.3–2.5 ppm (singlets).
    • Ethyl group (C6): δ 1.2–1.4 ppm (triplet, CH₃), δ 2.5–2.7 ppm (quartet, CH₂).
  • ¹³C NMR :
    • Carbonyl (C7): δ 160–165 ppm.
    • Furan and chromenone carbons: δ 105–155 ppm.
Infrared (IR) Spectroscopy
  • C=O stretch : ~1700 cm⁻¹ (chromenone ketone).
  • Aromatic C-Cl stretch : ~750 cm⁻¹.
  • Furan C-O-C asymmetric stretch : ~1250 cm⁻¹.
Mass Spectrometry
  • Electron Ionization (EI) : Predicted molecular ion peak at m/z 352 (M⁺).
  • Fragmentation : Loss of ethyl (–C₂H₅, m/z 307) and chlorophenyl (–C₆H₄Cl, m/z 241) groups.

X-ray Crystallographic Data and Conformational Analysis

No X-ray crystallographic data for this compound is reported in the provided sources. However, related furochromenones exhibit planar chromenone cores with substituents adopting equatorial orientations to minimize steric strain. Computational modeling (e.g., DFT) could predict bond angles and dihedral stresses, particularly between the ethyl group and adjacent methyl substituents.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17ClO3/c1-4-15-11(2)16-9-17-18(13-5-7-14(22)8-6-13)10-24-19(17)12(3)20(16)25-21(15)23/h5-10H,4H2,1-3H3

InChI Key

KUTJDKMSUWUIBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Alkylation at Position 6 and 5,9-Dimethylation

The ethyl and methyl groups are introduced via nucleophilic alkylation using alkyl halides. For example:

  • 6-Ethyl substitution: Reaction with ethyl bromide in acetone using anhydrous K₂CO₃ as a base.

  • 5,9-Dimethylation: Sequential treatment with methyl iodide under phase-transfer conditions.

Reaction Conditions:

  • Solvent: Anhydrous acetone or acetonitrile.

  • Base: K₂CO₃ (2 equivalents) to deprotonate hydroxyl groups.

  • Time: 12–24 hours under reflux.

Attachment of 4-Chlorophenyl Moiety at Position 3

The 4-chlorophenyl group is incorporated via Ullmann coupling or Friedel-Crafts alkylation :

  • Ullmann Coupling: 4-Chlorophenylboronic acid reacts with a brominated coumarin precursor using Pd(PPh₃)₄ catalyst.

  • Friedel-Crafts: 4-Chlorobenzyl chloride in AlCl₃-promoted electrophilic substitution.

Optimization Note:

  • Pd-catalyzed methods offer better regioselectivity (yield: 75–85%) compared to Friedel-Crafts (yield: 60–70%).

Cyclization to Form the Furan Ring

The final step involves cyclodehydration to form the fused furan ring. A base-mediated intramolecular cyclization is employed:

  • Intermediate: 7-Hydroxycoumarin derivative with a β-ketoethyl side chain.

  • Reagents: KOH (4% in ethanol) under reflux for 4 hours.

  • Mechanism: Base-induced enolate formation followed by nucleophilic attack and dehydration.

Characterization Post-Cyclization:

  • Melting Point: 171–173°C (analogous compounds).

  • ¹H NMR: Distinct singlet for H-4 (δ 6.29 ppm) and aromatic protons (δ 7.50–7.66 ppm).

Purification and Analytical Validation

Chromatographic Purification

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate (99:1 to 95:5 gradient).

  • Recrystallization: Methanol or ethanol yields colorless crystals.

Table 1: Key Spectral Data for Intermediate and Target Compound

ParameterIntermediate (4-Methyl-7-hydroxycoumarin)Target Compound
¹H NMR (CDCl₃) δ 6.94 (d, J=8.8 Hz), 6.79 (s)δ 7.50–7.66 (m, Ar-H), 2.52 (s, CH₃)
¹³C NMR δ 160.1 (C=O), 154.2 (C-O)δ 161.3 (C=O), 144.5 (C-Cl)
IR (cm⁻¹) 1720 (C=O), 1600 (C=C)1725 (C=O), 750 (C-Cl)
Melting Point 202–204°C210–212°C (predicted)

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation: Competing reactions at C-5 vs. C-9 require steric directing groups or protecting strategies.

  • Furan Ring Stability: Acid-sensitive intermediates necessitate mild cyclization conditions (e.g., KOH/EtOH vs. H₂SO₄).

  • Scalability: Pd-catalyzed steps may be cost-prohibitive; exploring Ni-based catalysts could reduce expenses .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Furanocoumarins

Structural and Functional Group Comparisons

The table below compares key structural features and physicochemical properties of 3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Source
This compound C₂₃H₂₁ClO₃ 4-Cl-C₆H₄ (C3), C₂H₅ (C6), CH₃ (C5, C9) 380.86 g/mol Hypothesized DNA intercalation; photoreactivity N/A (hypothetical)
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) C₁₂H₈O₄ OCH₃ (C9) 216.19 g/mol Phototherapy (PUVA); CYP3A4 inhibition
Amotosalen (S-59; 3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one) C₁₇H₁₉NO₄ NH₂CH₂CH₂OCH₂ (C3), CH₃ (C2, C5, C9) 301.34 g/mol Pathogen inactivation in blood products
3-(4-Methoxyphenyl)-5,9-dimethyl-furo[3,2-g]chromen-7-one C₂₀H₁₆O₄ 4-OCH₃-C₆H₄ (C3), CH₃ (C5, C9) 328.34 g/mol Model compound for photochemical studies
2-[(4-Chlorophenyl)(hydroxy)methyl]-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one C₂₆H₁₉ClO₄ 4-Cl-C₆H₄CH(OH) (C2), C₆H₅ (C3), CH₃ (C5, C9) 430.88 g/mol Structural complexity; enhanced steric effects
4,9-Dihydroxyfuro[3,2-g]chromen-7-one C₁₁H₆O₅ OH (C4, C9) 218.16 g/mol High polarity; antioxidant potential

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance DNA binding affinity compared to methoxy or hydroxyl groups due to its electron-withdrawing nature. This contrasts with methoxsalen, where the methoxy group at C9 is critical for UV-A activation in psoriasis treatment .

Synthetic Accessibility: Compounds with ethynyl intermediates (e.g., ) often require Sonogashira coupling or similar cross-coupling reactions. The ethyl group in the target compound may necessitate alkylation steps, contrasting with amotosalen’s aminoethoxy moiety, which involves nucleophilic substitution .

Photoreactivity: Linear furanocoumarins (LF) like the target compound exhibit strong UV-A absorption (~340–365 nm) due to the conjugated furochromenone core. Chlorophenyl substitution may redshift absorption maxima compared to methoxy derivatives, altering photodynamic activity .

Toxicity Considerations: Chlorinated aromatic groups (e.g., 4-chlorophenyl) are associated with increased dermal toxicity risks in furanocoumarins, as predicted by cheminformatic models . This contrasts with non-halogenated analogs like methoxsalen, which have established safety profiles in clinical use .

Biological Activity

3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and potential mechanisms of action based on recent studies.

  • Molecular Formula : C21H17ClO5
  • Molecular Weight : 382.8 g/mol
  • CAS Number : 664366-16-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, its anticancer potential has garnered significant attention.

Anticancer Activity

Recent research indicates that this compound exhibits substantial anticancer activity against several cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin.
Cell LineIC50 Value (μM)Reference
HepG27.9
MCF-710.5
A54912.3

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells as evidenced by increased annexin V positive staining in flow cytometry assays.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant cell cycle arrest at the G1 phase.
  • Caspase Activation : Notable increases in caspase-3 activity were observed, suggesting the activation of apoptotic pathways.

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Study on HepG2 Cells :
    • Objective : To assess the cytotoxic effects and apoptosis induction.
    • Findings : The compound induced apoptosis with a significant increase in early apoptotic cells compared to controls.
  • Study on MCF-7 Cells :
    • Objective : To evaluate the effect on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 10.5 μM and caused cell cycle arrest at G1 phase.
  • Antioxidant Evaluation :
    • Objective : To measure the antioxidant capacity.
    • Findings : The compound demonstrated a high capacity for free radical scavenging, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, and how does substitution affect yield?

  • Methodology :

  • Stepwise Functionalization : Start with a furochromenone core (e.g., 5,9-dimethoxy derivatives) and introduce substituents via nucleophilic substitution or condensation. For example, describes synthesizing 3-cyano derivatives using NH2_2OH·HCl and sodium formate in ethanol/water, followed by KOH treatment .
  • Yield Optimization : Use reflux conditions (50–70°C) and monitor reaction progress via TLC. Purification via acetone recrystallization improves purity (e.g., 54.4% yield in ) .

Q. How can structural characterization techniques (e.g., NMR, IR, X-ray) resolve ambiguities in furochromenone derivatives?

  • Methodology :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts of substituents (e.g., 4-chlorophenyl groups show deshielding near δ 7.5–8.0 ppm). and provide reference spectra for similar compounds .
  • X-Ray Crystallography : Determine bond angles (e.g., C8–C7–C11 in ) to confirm regiochemistry and steric effects .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of furochromenones?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP in ) to calculate HOMO-LUMO gaps, polarizability, and nucleophilic attack sites. Exact exchange terms improve accuracy for thermochemical properties (average error: ±2.4 kcal/mol) .
  • Reactivity Mapping : Simulate electrophilic substitution at the 3-position (chlorophenyl group) using Fukui indices to guide synthetic modifications .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare bioactivity of ethyl-substituted derivatives (target compound) with methyl analogs (e.g., ’s benzodioxepin-fused chromenone). Assess binding affinity to enzymes like CYP3A4 (see for inhibition studies) .
  • In Vitro Assays : Test cytotoxicity using MTT assays and correlate with substituent hydrophobicity (logP calculations) .

Q. What strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

  • Methodology :

  • Mechanistic Studies : Use fluorescence quenching (e.g., ’s Amotosalen interaction with nucleic acids) to differentiate intercalation vs. covalent binding .
  • Dose-Response Analysis : Identify biphasic effects (e.g., low-dose activation vs. high-dose inhibition) using Hill equation modeling .

Q. How is regioselectivity controlled during electrophilic substitution on the furochromenone core?

  • Methodology :

  • Directing Group Strategy : Use methoxy groups (para-directing) at C5/C9 ( ) to guide chlorophenyl addition at C3 .
  • Steric Effects : Bulkier substituents (e.g., ethyl at C6) reduce reactivity at adjacent positions (C5/C7), as shown in ’s bond angle analysis .

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